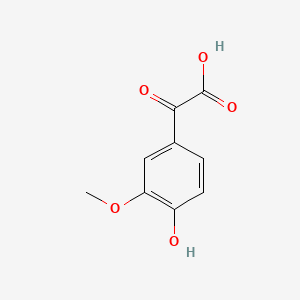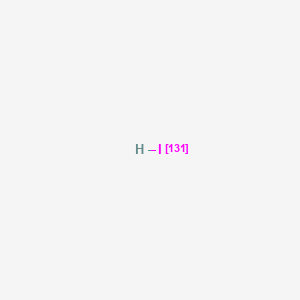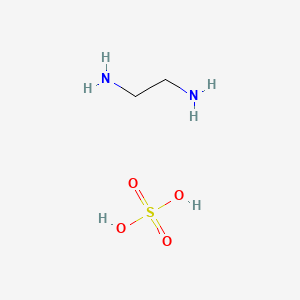
Gentianadine
Descripción general
Descripción
Gentianadine is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Antiobesity Effects
Gentiana lutea L. extract, which contains compounds including gentianadine, has demonstrated notable antiobesity effects. In vitro studies on 3T3-L1 preadipocytes and in vivo experiments on a high-fat diet-induced mouse model revealed that this extract inhibited adipocyte differentiation and prevented obesity-related symptoms such as weight gain and fatty hepatocyte deposition (Park et al., 2020).
Phytochemical Analysis
Research on the phytochemical properties of Gentiana species, including those containing gentianadine, has been extensive. This encompasses the development of analytical methods for phytochemical analysis, sample preparation, and chemometrics. These studies are crucial for understanding the therapeutic uses and chemical structure-activity relationships of the compounds found in Gentiana species (Xu et al., 2017).
Alkaloid Composition
Gentianadine is one of the alkaloids isolated from various species of Gentiana. For instance, it has been identified in Gentiana olgae and Gentiana caucasica. The isolation and identification of these alkaloids contribute to our understanding of the medicinal properties of these plants (Rakhmatullaev et al., 2004).
Antioxidant and Digestive Enzyme Inhibiting Activity
Several species of Gentiana, containing compounds like gentianadine, have been studied for their antioxidant properties and potential as digestive enzyme inhibitors. This research is significant in identifying natural sources of bioactive compounds with potential health benefits, including antidiabetic properties (Olennikov et al., 2019).
Anti-inflammatory and Wound Healing Activity
Gentiana lutea rhizome extracts, encompassing gentianadine, have been evaluated for their anti-inflammatory and wound healing activities. These studies have demonstrated significant effects in various animal models, highlighting the potential therapeutic applications of these extracts (Mathew et al., 2004).
Cytotoxic Activity
Research on the cytotoxic activities of compounds isolated from Gentiana species, including gentianadine, has shed light on their potential use in treating various diseases. This includes examining the effects of these compounds on cancer cell lines, contributing to the development of new therapeutic agents (Yang et al., 2013).
Resource Utilization
Studies on the utilization of Gentiana resources, including species containing gentianadine, provide insights into their medicinal uses, species identification, and sustainable utilization. This research is vital for the conservation and effective use of these valuable medicinal plants (Aiqu, 2014).
Melanogenesis Inhibition
Investigations into the effects of compounds from Gentiana species on melanogenesis have identified potential applications in treating skin pigmentary disorders. This includes studying the mechanisms through which these compounds, including gentianadine, influence melanin production and skin lightening (Wu et al., 2019).
Propiedades
IUPAC Name |
3,4-dihydropyrano[3,4-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-7-5-9-3-1-6(7)2-4-11-8/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIDHCZFMSEKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331865 | |
| Record name | Gentianadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gentianadine | |
CAS RN |
6790-32-5 | |
| Record name | 3,4-Dihydro-1H-pyrano[3,4-c]pyridin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6790-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentianadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of gentianadine?
A1: Gentianadine possesses an indoloquinolizidine skeleton. [] While the provided abstracts lack specific spectroscopic data, research suggests it's structurally related to other Gentiana alkaloids like gentianamine. [, , ]
Q2: Have there been any attempts to synthesize gentianadine?
A2: Yes, researchers have successfully synthesized gentianadine. One study describes the total synthesis of gentianadine achieved through the rearrangement of a quaternary quinuclidine-3-carboxylic acid ester. [] Another study outlines a synthesis route utilizing bicyclic enamines to construct the alkaloidal indoloquinolizidine skeleton found in gentianadine. []
Q3: What is the historical context of gentianadine research?
A4: Research on Gentiana alkaloids, including gentianadine, began with investigations into the structure of these compounds. [, ] Early studies focused on identifying and characterizing these alkaloids from Gentiana plants. Subsequent research explored synthetic routes to obtain gentianadine. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


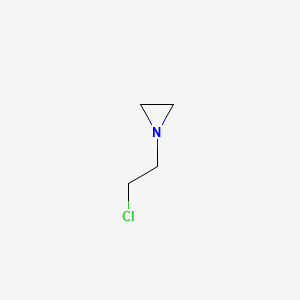


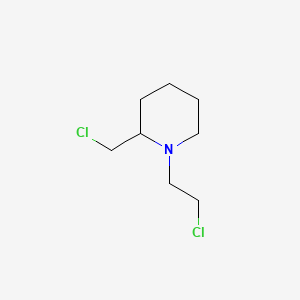

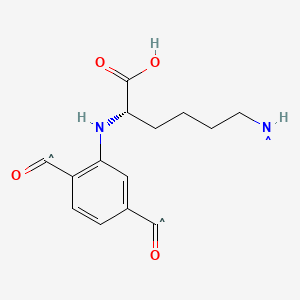

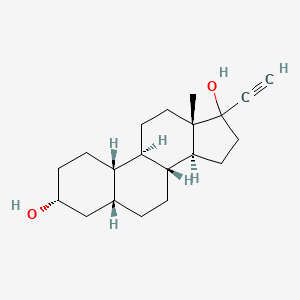


![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1220245.png)
